molecular formula C7H11NO2 B3237615 Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate CAS No. 1392879-21-8

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Cat. No. B3237615
CAS RN: 1392879-21-8
M. Wt: 141.17 g/mol
InChI Key: PMQOKQDKGFHFLI-UHFFFAOYSA-N
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Description

“Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate” is a chemical compound with the CAS Number: 1392803-66-5 . It has a molecular weight of 177.63 . The compound is in solid form .


Synthesis Analysis

The synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules, which includes “Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate”, is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This efficient and modular approach opens the gate to sp3-rich new chemical space .


Molecular Structure Analysis

The InChI Code for “Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate” is 1S/C7H11NO2.ClH/c1-10-6(9)7-2-5(3-7)4-8-7;/h5,8H,2-4H2,1H3;1H . The Linear Formula is C7H12ClNO2 .


Physical And Chemical Properties Analysis

“Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate” is a solid .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Methyl 2-azabicyclo[2.1.1]hexane derivatives have been synthesized using various methods. One approach involves the imination of 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, providing a pathway to produce structures akin to 2,4-methanoproline, a naturally occurring insect antifeedant (Stevens & Kimpe, 1996). Another approach involves photochemical methods and electrophilic additions, leading to efficient synthesis strategies for these compounds (Lescop, Mevellec, & Huet, 2001).

  • Structural Analysis : X-ray structural investigations have been conducted on novel azabicyclic systems containing aziridine rings, which are closely related to methyl 2-azabicyclo[2.1.1]hexane derivatives. These studies provide detailed insights into the molecular structure of such compounds (Mishniev et al., 1986).

Potential Medical Applications

  • Neuroprotective Drug Development : A derivative, Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC), is being developed as a potential neuroprotective drug. It has been radiolabeled and studied using Positron Emission Tomography (PET), showing accumulation in cortical brain areas, indicating its potential in neuroprotection (Yu et al., 2003).

  • Opioid Ligands and Analgesic Agents : Some azabicyclo[2.1.1]hexane derivatives have been explored as opioid ligands and analgesic agents. For example, certain compounds have shown significant analgesic potency in mouse and rat pain assays, with a nonnarcotic profile, highlighting their potential in pain management (Epstein et al., 1981).

Chemical Modification and Functionalization

  • Derivative Development : Various functional groups have been attached to the 1-position of the 2-azabicyclo[2.1.1]hexane ring system via a methylene spacer. This method opens avenues for the creation of novel derivatives, including those with heterocyclic substituents, which could have diverse applications in chemistry and pharmacology (Malpass et al., 2003).

  • Functionalized Azabicyclohexanes : The synthesis of novel, functionalized azabicyclo[2.1.1]hexanes, such as those with fluoro, hydroxyl, and phenyl groups, has been achieved. These compounds can be used in further chemical reactions and might find applications in the development of new materials or drugs (Krow et al., 2004).

Safety and Hazards

The safety information for “Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate” includes several hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Future Directions

The future directions for “Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate” could involve its use in the synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . This could open up new possibilities in the exploration of sp3-rich chemical space .

properties

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(3-7)4-8-7/h5,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQOKQDKGFHFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC(C1)CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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